3-Fluoro-2-methylbenzonitrile
Overview
Description
3-Fluoro-2-methylbenzonitrile is an organic compound with the chemical formula C8H6FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide (DMF) as a solvent. This reaction proceeds under heating conditions to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often avoids the use of toxic and hazardous reagents. For example, a process involving the reaction of 4-fluoro-2-methylbenzyl alcohol with cuprous iodide has been developed to produce this compound efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) in methanol can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for the oxidation of the methyl group.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Reduction: 3-Fluoro-2-methylbenzylamine.
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Scientific Research Applications
3-Fluoro-2-methylbenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methylbenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with the methyl group at the fourth position.
2-Fluoro-3-methylbenzonitrile: Similar structure but with the fluorine and methyl groups swapped.
4-Fluoro-2-methylbenzonitrile: Similar structure but with the fluorine atom at the fourth position.
Uniqueness
3-Fluoro-2-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different physical and chemical properties compared to its isomers .
Properties
IUPAC Name |
3-fluoro-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFTNHJWVKVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381340 | |
Record name | 3-Fluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-06-2 | |
Record name | 3-Fluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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